Diminazene

Beschreibung

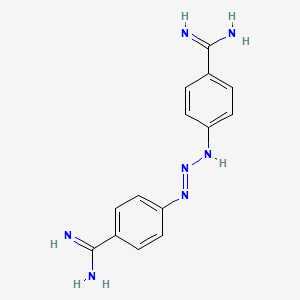

This compound, also known as Diminazine, 4,4'-(Diazoamino)benzamidine, 4,4'-(1-triazene-1,3-diyl)bis-benzenecarboximidamide, diminazine aceturate, or this compound aceturate, is a trypanocidal agent. Major brands of this compound are Berenil, Pirocide, Ganasag, and Azidin. This substance is a solid. This compound belongs to the phenylhydrazines. These are compounds containing a phenylhydrazide moiety, which consists of a hydrazide substituent attached to a phenyl group. Known drug targets of this compound include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5.

This compound is a small molecule drug with a maximum clinical trial phase of II.

An effective trypanocidal agent.

See also: Pentamidine (related).

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYZHCFCZNMTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043792 | |

| Record name | Diminazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-71-0, 1443105-71-2 | |

| Record name | Diminazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diminazene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diminazene [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443105712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diminazene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diminazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diminazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMINAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G36EEA5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diminazene Aceturate's Mechanism of Action on DNA Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction of diminazene aceturate with DNA. This compound aceturate, an aromatic diamidine, is a well-established veterinary trypanocidal agent, and its therapeutic effects are primarily attributed to its ability to bind to DNA, particularly the kinetoplast DNA (kDNA) of trypanosomes. This document delves into the specifics of this binding activity, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism: Minor Groove Binding with AT-Sequence Preference

This compound aceturate functions as a DNA minor groove binder. This non-intercalative mode of binding means the drug molecule fits snugly into the minor groove of the DNA double helix, rather than inserting itself between the base pairs. Its binding is characterized by a strong preference for sequences rich in adenine (A) and thymine (T) bases. This AT-selectivity is a crucial aspect of its mechanism, as the kinetoplast DNA of trypanosomes is particularly rich in AT base pairs.

The interaction is primarily driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions between the positively charged amidine groups of the this compound molecule and the negatively charged phosphate backbone of the DNA. While traditionally known for its affinity for duplex DNA, recent studies have revealed that this compound aceturate can also bind with high affinity to G-quadruplex DNA structures, suggesting a broader range of potential biological targets and effects.

Quantitative Binding Data

The binding affinity of this compound aceturate to different DNA structures has been quantified using various biophysical techniques. The following tables summarize the key quantitative data available.

| DNA Target | Binding Constant (Kd) | Technique | Reference |

| AT-rich Duplex DNA | ~1 x 10-6 M | NMR | |

| G-quadruplex DNA (c-kit1) | ~1 nM | ITC, UV, NMR, MS |

Table 1: Dissociation constants (Kd) of this compound aceturate for different DNA structures. A lower Kd value indicates a higher binding affinity.

| Parameter | Value | Technique | Reference |

| Km (Transport into T. brucei) | 0.45 ± 0.11 µM | Radiolabeling Assay |

Table 2: Michaelis-Menten constant (Km) for the transport of this compound aceturate into Trypanosoma brucei brucei. This value reflects the affinity of the drug for the parasite's transporter protein.

Experimental Protocols

The study of this compound aceturate's interaction with DNA relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.

DNase I Footprinting

This technique is used to identify the specific DNA sequence where a small molecule like this compound aceturate binds. The principle is that the bound drug protects the DNA from cleavage by the DNase I enzyme.

Protocol:

-

DNA Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive or fluorescent tag.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound aceturate to allow binding equilibrium to be reached.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone. The reaction is stopped after a short incubation period.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

-

Analysis: The gel is visualized (e.g., by autoradiography). The region where this compound aceturate was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control lane with no drug.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for quantifying the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol:

-

Sample Preparation: A solution of the target DNA is placed in the sample cell of the calorimeter, and a solution of this compound aceturate is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

Titration: Small aliquots of the this compound aceturate solution are injected into the DNA solution.

-

Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to DNA. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study changes in the conformation of DNA upon ligand binding.

Protocol:

-

Sample Preparation: Solutions of DNA and this compound aceturate are prepared in a suitable buffer.

-

Spectral Measurement: The CD spectrum of the DNA alone is recorded.

-

Titration: Increasing concentrations of this compound aceturate are added to the DNA solution, and a CD spectrum is recorded after each addition.

-

Analysis: Changes in the CD spectrum of the DNA, particularly in the 240-300 nm region, indicate alterations in the DNA's secondary structure upon drug binding.

X-ray Crystallography

This technique can provide a high-resolution, three-dimensional structure of the this compound aceturate-DNA complex.

Protocol:

-

Complex Formation: this compound aceturate is co-crystallized with a short, self-complementary DNA oligonucleotide containing a high-affinity binding site.

-

Crystal Growth: Crystals of the drug-DNA complex are grown by vapor diffusion or other crystallization methods.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map and build an atomic model of the complex.

Visualizations

Experimental Workflow for Characterizing Drug-DNA Interactions

A typical experimental workflow for characterizing drug-DNA interactions.

Signaling Pathway Affected by this compound Aceturate

While the primary mechanism of action is DNA binding, this compound aceturate has also been shown to affect cellular signaling pathways, potentially as a downstream consequence of its interaction with DNA or through off-target effects. One notable example is the downregulation of pro-inflammatory cytokine production through the inhibition of the MAPK and STAT signaling pathways.

This compound aceturate's inhibitory effect on the MAPK and STAT signaling pathways.

Conclusion

This compound aceturate's well-established role as a DNA minor groove binder with a preference for AT-rich sequences provides a clear molecular basis for its trypanocidal activity. The quantitative data and experimental methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to further investigate its mechanism of action and to explore its potential for new therapeutic applications. The discovery of its high-affinity binding to G-quadruplexes and its influence on cellular signaling pathways highlight the complexity of its biological effects and open new avenues for research into this important veterinary drug.

An In-depth Technical Guide to the Chemical Structure of Diminazene Aceturate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Diminazene aceturate. It also delves into its mechanisms of action, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Chemical Identity and Properties

This compound aceturate is an aromatic diamidine compound widely used as an anti-trypanosomal and antibacterial agent.[1][2] It is the aceturate salt of this compound. The chemical and physical properties of this compound aceturate are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | [1][3] |

| Synonyms | Berenil, this compound diaceturate, Azidin, Ganasag | |

| CAS Number | 908-54-3 | |

| Molecular Formula | C₂₂H₂₉N₉O₆ | |

| Molecular Weight | 515.52 g/mol | |

| Appearance | Light yellow to yellow solid/crystalline powder | |

| Solubility | Soluble in water (1 part in 14 parts at 20°C), slightly soluble in alcohol, and very slightly soluble in ether and chloroform. | |

| Melting Point | 217°C (with decomposition) | |

| Purity | ≥97% or ≥98% depending on the supplier |

Chemical Structure

This compound aceturate is comprised of the active component, this compound, and two molecules of N-acetylglycine (aceturic acid). The core structure of this compound features two benzamidine moieties linked by a triazene group.

The IUPAC name for the active this compound base is 4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide.

| Component | Molecular Formula | Molecular Weight |

| This compound | C₁₄H₁₅N₇ | 281.323 g·mol⁻¹ |

| N-acetylglycine | C₄H₇NO₃ | 117.10 g/mol |

Experimental Protocols: Synthesis of this compound Aceturate

Several methods for the synthesis of this compound aceturate have been documented. A general and common approach involves the diazotization of p-aminobenzamidine followed by a coupling reaction and subsequent salt formation with N-acetylglycine.

A. Synthesis via Diazotization and Coupling

This process can be broken down into the following key steps, adapted from documented procedures:

-

Preparation of p-Aminobenzamidine Dihydrochloride: This intermediate is typically prepared from p-nitrobenzoic acid through a series of reactions including conversion to p-nitrobenzamide, then to p-nitrobenzonitrile, followed by formation of p-nitrobenzamidoxime, and finally reduction to p-aminobenzamidine dihydrochloride.

-

Diazotization: p-Aminobenzamidine dihydrochloride is dissolved in an acidic aqueous solution (e.g., hydrochloric acid and water) and cooled to 0°C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.

-

Coupling Reaction: The resulting diazonium salt solution is then coupled with another molecule of p-aminobenzamidine dihydrochloride to form this compound.

-

Salt Formation: The this compound base is reacted with aceturic acid (N-acetylglycine) in a suitable solvent, such as aqueous methanol, to yield this compound aceturate. The product is then isolated, purified, and dried.

B. Example Laboratory-Scale Synthesis of a Triazene Analog

A related synthesis for a triazene analog provides insight into the reaction conditions:

-

Diazotization: A suspension of 4-aminobenzamidine dihydrochloride (1.0 g, 4.80 mmol) in water (6 mL) and concentrated hydrochloric acid (1 mL) is cooled to 0°C and stirred. A solution of sodium nitrite (0.36 g, 5.28 mmol) in water (1 mL) is added dropwise, and the mixture is stirred for 20 minutes.

-

Coupling: A solution of aniline is then added to the resulting diazonium solution to produce the triazene compound.

A patent for an industrial production method describes a process starting from p-nitrobenzamide, which is converted to p-nitrobenzonitrile to avoid high-temperature reactions. The subsequent steps involve amination, reduction, diazotization, coupling, and salt formation.

Mechanism of Action and Signaling Pathways

This compound aceturate exhibits multiple mechanisms of action, primarily as a trypanocidal agent and more recently identified as an anti-inflammatory and an activator of angiotensin-converting enzyme 2 (ACE2).

A. Trypanocidal Activity

The primary trypanocidal action of this compound aceturate involves its binding to the kinetoplast DNA (kDNA) of trypanosomes. This binding is non-intercalative and occurs at sites rich in adenine-thymine base pairs. This interaction is believed to inhibit DNA replication.

Caption: Logical flow of this compound Aceturate's trypanocidal action.

B. Anti-inflammatory Properties

This compound aceturate has demonstrated potent anti-inflammatory effects by modulating host immune responses. It reduces the production of pro-inflammatory cytokines such as IL-6, IL-12, TNF, and IFN-γ. This is achieved not by altering the expression of Toll-like receptors (TLRs), but by downregulating the phosphorylation of key signaling molecules.

The affected pathways include:

-

Mitogen-Activated Protein Kinases (MAPKs): ERK, p38, and JNK

-

Signal Transducer and Activator of Transcription (STATs): STAT1 and STAT3

-

NF-κB pathway: NF-κB p65 subunit

Caption: this compound Aceturate's inhibition of inflammatory pathways.

C. ACE2 Activation

This compound aceturate is also recognized as an activator of angiotensin-converting enzyme 2 (ACE2). By activating ACE2, it can counteract the effects of angiotensin II, suggesting potential therapeutic applications in cardiovascular conditions.

Caption: Workflow of this compound Aceturate as an ACE2 activator.

This technical guide provides a foundational understanding of this compound aceturate, from its basic chemical structure to its complex interactions within biological systems. The detailed information and visual aids are intended to support further research and development efforts involving this multifaceted compound.

References

Diminazene's Role in Modulating Cytokine Profiles In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diminazene aceturate, a compound traditionally used as a trypanocidal agent, has emerged as a potent modulator of the innate immune response. This technical guide provides an in-depth analysis of the in vitro effects of this compound on cytokine profiles, particularly its suppressive action on pro-inflammatory cytokines. Through the inhibition of key intracellular signaling pathways, including Mitogen-Activated Protein Kinases (MAPK), Signal Transducer and Activator of Transcription (STAT), and Nuclear Factor-kappa B (NF-κB), this compound presents a promising avenue for the development of novel anti-inflammatory therapeutics. This document details the experimental protocols to assess these effects and presents quantitative data and signaling pathway visualizations to support further research and development.

Introduction

Excessive production of pro-inflammatory cytokines is a hallmark of numerous inflammatory diseases. The identification of small molecules that can safely and effectively modulate these responses is a critical goal in drug development. This compound aceturate (Berenil) has been shown to significantly suppress the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), in macrophages stimulated with various Toll-like receptor (TLR) agonists.[1] This effect is not a result of altered TLR expression but rather a downstream inhibition of critical signaling cascades.[1] This guide outlines the mechanisms of action and provides the technical framework for studying this compound's immunomodulatory properties in vitro.

Quantitative Data on Cytokine Modulation

The in vitro efficacy of this compound aceturate in suppressing pro-inflammatory cytokine production has been demonstrated across various studies. The following tables summarize the quantitative effects of this compound on cytokine release from macrophages stimulated with lipopolysaccharide (LPS) and other inflammatory agents.

Table 1: Effect of this compound Aceturate on Pro-inflammatory Cytokine Production in Macrophages

| Cell Type | Stimulus | Cytokine | This compound Aceturate Concentration | Observed Effect | Reference |

| Murine Macrophages | LPS | IL-6 | Pre-treatment | Dramatic suppression | [1] |

| Murine Macrophages | LPS | IL-12 | Pre-treatment | Dramatic suppression | [1] |

| Murine Macrophages | LPS | TNF-α | Pre-treatment | Dramatic suppression | [1] |

| Murine Macrophages | CpG | IL-6 | Pre-treatment | Dramatic suppression | |

| Murine Macrophages | CpG | IL-12 | Pre-treatment | Dramatic suppression | |

| Murine Macrophages | CpG | TNF-α | Pre-treatment | Dramatic suppression | |

| Murine Macrophages | Poly I:C | IL-6 | Pre-treatment | Dramatic suppression | |

| Murine Macrophages | Poly I:C | IL-12 | Pre-treatment | Dramatic suppression | |

| Murine Macrophages | Poly I:C | TNF-α | Pre-treatment | Dramatic suppression | |

| Splenic and Liver Macrophages | LPS | Inflammatory Cytokines | Treatment | Significant suppression |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key nodes in the intracellular signaling pathways that lead to pro-inflammatory cytokine gene transcription.

Inhibition of MAPK and STAT Phosphorylation

This compound has been shown to significantly down-regulate the phosphorylation of several key signaling molecules. This includes the mitogen-activated protein kinases (MAPKs) p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinases (JNK). Additionally, it inhibits the phosphorylation of signal transducer and activator of transcription (STAT) proteins, specifically STAT1 and STAT3.

Inhibition of NF-κB Activity

The transcription factor NF-κB is a central regulator of inflammation. This compound treatment leads to a reduction in the activity of the NF-κB p65 subunit, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Upregulation of Suppressors of Cytokine Signaling (SOCS)

Interestingly, this compound treatment has been observed to up-regulate the expression of SOCS1 and SOCS3. These proteins are negative regulators of innate immune responses and can inhibit the very signaling pathways (MAPKs and STATs) that this compound downregulates, suggesting a dual mechanism of action.

Caption: this compound inhibits pro-inflammatory cytokine production by targeting key signaling pathways.

Experimental Protocols

The following protocols provide a framework for investigating the in vitro effects of this compound on cytokine production and signaling in macrophages.

General Experimental Workflow

Caption: Workflow for assessing this compound's effect on cytokine production and signaling in vitro.

Protocol for In Vitro Macrophage Stimulation and Cytokine Quantification

This protocol details the steps for treating macrophages with this compound, stimulating them with LPS, and quantifying the resulting cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound aceturate stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

96-well tissue culture plates

-

Cytokine ELISA kits (for TNF-α, IL-6, IL-12)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

This compound Pre-treatment: Prepare serial dilutions of this compound aceturate in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours. Include a vehicle control (medium without this compound).

-

LPS Stimulation: Prepare a working solution of LPS in complete culture medium. Add the LPS solution to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer. Store the supernatant at -80°C until analysis.

-

Cytokine Quantification (ELISA): Perform the ELISA for TNF-α, IL-6, and IL-12 according to the manufacturer's protocol. Briefly:

-

Coat a 96-well ELISA plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add standards and collected supernatants to the wells.

-

Add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP).

-

Add the substrate and stop the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol for Western Blot Analysis of Signaling Pathways

This protocol outlines the procedure for analyzing the phosphorylation status of MAPK, STAT, and NF-κB p65 proteins in macrophages treated with this compound and stimulated with LPS.

Materials:

-

Macrophage cell line or primary BMDMs

-

6-well tissue culture plates

-

This compound aceturate and LPS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-p38, total-p38, phospho-STAT1, total-STAT1, phospho-STAT3, total-STAT3, phospho-NF-κB p65, total-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed macrophages in 6-well plates. Pre-treat with this compound and stimulate with LPS as described in section 4.2, but for a shorter duration (e.g., 15-60 minutes) to capture peak phosphorylation events.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein to normalize the data.

Conclusion

This compound aceturate demonstrates significant potential as an anti-inflammatory agent through its targeted suppression of pro-inflammatory cytokine production in vitro. The inhibition of the MAPK, STAT, and NF-κB signaling pathways underscores a multifaceted mechanism of action that warrants further investigation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this compound and its derivatives in inflammatory diseases. Further studies are encouraged to elucidate the precise molecular interactions and to evaluate the in vivo efficacy and safety of this compound.

References

An In-depth Technical Guide to the Primary Molecular Targets of Diminazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diminazene, a diamidine compound, has a long history as an effective anti-trypanosomal agent. Its therapeutic efficacy was initially attributed to its ability to bind DNA, particularly the kinetoplast DNA of trypanosomes. However, a growing body of research has unveiled a more complex pharmacological profile, revealing multiple molecular targets that extend beyond its anti-parasitic activity. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, detailing its interactions with nucleic acids, its influence on enzymatic activities, and its modulation of key cellular signaling pathways. This document summarizes quantitative binding data, provides detailed experimental protocols for the investigation of these interactions, and presents visual representations of the underlying molecular mechanisms to support further research and drug development efforts.

Primary Molecular Targets of this compound

This compound's molecular interactions can be broadly categorized into three main areas: direct binding to nucleic acids, modulation of enzyme and transporter activity, and interference with intracellular signaling cascades.

Nucleic Acid Intercalation and Binding

A primary and well-established mechanism of this compound's action is its ability to bind to the minor groove of DNA. This interaction is particularly pronounced in sequences rich in adenine-thymine (A-T) base pairs.[1][2][3]

-

Kinetoplast DNA (kDNA): In trypanosomes, this compound preferentially binds to the A-T rich regions of kinetoplast DNA (kDNA), the mitochondrial DNA of these parasites.[1][2] This binding is non-intercalative and is thought to interfere with kDNA replication, leading to the trypanocidal effect.

-

G-Quadruplexes: Beyond duplex DNA, this compound has been shown to bind with exceptionally high affinity to G-quadruplexes, which are four-stranded nucleic acid structures. This interaction is significantly tighter than its binding to A-T rich duplex DNA, suggesting that some of this compound's biological effects could be mediated through the stabilization of these structures in telomeres and oncogene promoter regions.

Modulation of Enzyme and Transporter Activity

This compound's effects on host and parasite proteins are multifaceted, encompassing both inhibition and, controversially, activation of various enzymes and transporters.

-

TbAT1 Purine Transporter: For this compound to exert its effect on trypanosomal kDNA, it must first enter the parasite. This uptake is predominantly mediated by the TbAT1 purine transporter.

-

Angiotensin-Converting Enzyme 2 (ACE2): this compound has been widely reported as an activator of ACE2, an enzyme with crucial roles in the renin-angiotensin system. This has spurred research into its potential therapeutic applications for cardiovascular and inflammatory diseases. However, this activation has been contested in some studies, and the precise mechanism remains a subject of debate.

-

Other Enzymatic Targets: Research has identified several other potential enzyme targets for this compound, including:

-

Diamine oxidase

-

S-adenosylmethionine decarboxylase

-

HTH-type transcriptional regulator QacR

-

Trypsin-1

-

Amiloride-sensitive amine oxidase [copper-containing]

-

Mitochondrial peroxiredoxin-5

-

Interference with Intracellular Signaling Pathways

This compound exhibits significant immunomodulatory properties by downregulating pro-inflammatory responses. This is achieved through the inhibition of key signaling pathways.

-

MAPK Pathway: this compound has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinases (JNKs).

-

STAT Pathway: The phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT3, is also downregulated by this compound.

-

NF-κB Pathway: this compound can reduce the activity of NF-κB p65, a key transcription factor in the inflammatory response.

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data for the binding affinities and inhibitory concentrations of this compound with its various molecular targets.

Table 1: Binding Affinity of this compound for Nucleic Acid Structures

| Target | DNA Sequence/Structure | Method | Dissociation Constant (Kd) | Reference(s) |

| G-Quadruplex DNA | c-kit1 | ITC, UV, NMR, MS | ~1 nM | |

| A-T Rich Duplex DNA | 7bp HP-AT | ITC | ~1 µM |

Table 2: Inhibition and Transport Constants for this compound

| Target | Organism/Cell Line | Method | Value | Constant Type | Reference(s) |

| Trypanosoma congolense | - | In vitro assay | 108.65 ± 25.25 nM | IC50 | |

| Babesia bovis | - | Fluorescence-based assay | 0.0019 ± 0.0001 µg/mL | IC50 | |

| Theileria equi | - | Fluorescence-based assay | 0.0021 ± 0.0001 µg/mL | IC50 | |

| Human HEK293 cells | - | Resazurin assay (48h) | 38.5 µM | CC50 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular targets of this compound.

Analysis of this compound Binding to G-Quadruplex DNA via Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of this compound binding to G-quadruplex DNA.

Materials:

-

Isothermal Titration Calorimeter

-

Lyophilized G-quadruplex-forming oligonucleotide (e.g., c-kit1)

-

This compound aceturate

-

ITC buffer (e.g., 50 mM Tris-HCl, 250 mM KCl, pH 7.5)

-

Syringe and sample cell for ITC instrument

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized oligonucleotide in the ITC buffer to a final concentration of approximately 10-20 µM.

-

To ensure proper folding into the G-quadruplex structure, heat the DNA solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

-

Prepare a stock solution of this compound aceturate in the same ITC buffer to a concentration of approximately 100-200 µM.

-

Degas both the DNA and this compound solutions for 10-15 minutes prior to use.

-

-

ITC Experiment Setup:

-

Load the G-quadruplex DNA solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Set the injection parameters: typically 20-30 injections of 10-15 µL each, with a spacing of 180-240 seconds between injections.

-

-

Data Acquisition and Analysis:

-

Initiate the titration experiment. The instrument will measure the heat released or absorbed after each injection of this compound into the DNA solution.

-

Integrate the raw data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (Ka, from which Kd can be calculated), stoichiometry (n), and enthalpy change (ΔH).

-

Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Western Blot Analysis of MAPK and STAT Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of MAPK (e.g., p38) and STAT (e.g., STAT1, STAT3) proteins in macrophages.

Materials:

-

Macrophage cell line (e.g., BMDMs)

-

This compound aceturate

-

Stimulant (e.g., Trypanosoma congolense lysate or LPS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-p38, total p38, phospho-STAT1, total STAT1, phospho-STAT3, total STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture macrophages to approximately 80% confluency.

-

Pre-treat the cells with this compound (e.g., 10 µg/ml) overnight.

-

Stimulate the cells with the appropriate agonist (e.g., TC13 lysate) for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.

-

Measurement of Cytokine Production by ELISA

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by macrophages.

Materials:

-

Macrophage cell line

-

This compound aceturate

-

Stimulant (e.g., LPS)

-

Commercial ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 1 M H2SO4)

-

Microplate reader

Procedure:

-

Sample Collection:

-

Culture and treat macrophages with this compound and a stimulant as described in the Western blot protocol.

-

Collect the cell culture supernatant at a specified time point (e.g., 14-16 hours post-stimulation).

-

Centrifuge the supernatant to remove any cells or debris.

-

-

ELISA Assay:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

-

Wash the plate.

-

Add the TMB substrate and incubate in the dark until a color change is observed.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Visualizing Molecular Interactions and Pathways

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

References

- 1. This compound or berenil, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

The Historical Significance and Scientific Underpinnings of Diminazene in Veterinary Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diminazene, an aromatic diamidine developed in the mid-20th century, has been a cornerstone of veterinary medicine for the treatment of protozoan diseases, particularly trypanosomiasis and babesiosis in livestock. First introduced in 1955 under the trade name Berenil®, its broad-spectrum efficacy and rapid action secured its role as a critical tool for animal health and agricultural productivity in affected regions.[1][2][3] This technical guide provides a comprehensive overview of the historical use of this compound, delving into its primary trypanocidal mechanism of action, its secondary immunomodulatory effects, and the pharmacological properties that have defined its clinical profile for over six decades. Detailed experimental protocols that were foundational to its development and evaluation are presented, alongside structured quantitative data on its pharmacokinetics and toxicity. This document serves as a scientific resource for researchers and professionals engaged in the ongoing development of anti-parasitic agents.

Introduction and Historical Context

The development of this compound aceturate in 1955 marked a significant milestone in veterinary chemotherapy.[1][3] As an anti-protozoan agent, it provided a reliable and effective treatment for trypanosomiasis and babesiosis, diseases that cause substantial economic losses in cattle and other domestic animals. Marketed as Berenil®, it became one of the most widely used therapeutic agents for these conditions across Africa and other tropical regions. This compound's enduring presence in the veterinary pharmacopeia, despite the emergence of drug resistance, is a testament to its potent activity. This guide revisits the foundational science behind its historical use, offering insights for modern drug discovery and development.

Mechanism of Action

This compound exerts its anti-parasitic effects through a dual mechanism: a primary, direct trypanocidal action and a secondary modulation of the host's inflammatory response.

Primary Trypanocidal Action: DNA Intercalation

The principal mechanism of this compound's efficacy is its ability to interfere with parasite DNA synthesis. The molecule is actively transported into the trypanosome cell primarily via the P2/TbAT1 purine transporter. The loss of this transporter is a known mechanism of drug resistance. Once inside the parasite, this compound preferentially accumulates in the kinetoplast, a network of circular DNA (kDNA) within the mitochondrion.

This compound binds selectively to Adenine-Thymine (A-T) rich regions in the minor groove of the parasite's DNA. This binding intercalates the DNA structure, effectively inhibiting DNA replication and transcription. This disruption of genetic processes leads to a complete and often irreversible loss of kDNA, culminating in parasite death.

Secondary Action: Host Immune Modulation

Beyond its direct effect on the parasite, this compound modulates the host's immune system, which can be beneficial in mitigating the pathology associated with trypanosomiasis. The drug has been shown to downregulate the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor (TNF).

This anti-inflammatory effect is achieved by inhibiting the phosphorylation of critical intracellular signaling molecules. This compound blocks the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, ERK, and JNK, as well as Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT3. By blocking these pathways, this compound reduces the excessive inflammatory response that contributes to disease severity.

Experimental Protocols

The evaluation of this compound's efficacy and safety has historically relied on standardized in vivo and in vitro experimental models.

In Vivo Efficacy Assessment in Rodent/Ruminant Models

A generalized protocol for assessing the trypanocidal activity of a compound like this compound involves several key stages, from infection to post-treatment monitoring. This workflow has been fundamental in establishing curative doses and detecting resistance.

Methodology Details:

-

Animal Models: Mice or rats are commonly used for initial screening, while larger animals like cattle, sheep, or goats are used for definitive trials that more closely mimic clinical use.

-

Infection: Animals are infected intravenously (IV) or intraperitoneally (IP) with a specific number of viable trypanosomes (e.g., 1x10³ to 3x10⁶ parasites) harvested from a donor animal.

-

Parasitemia Monitoring: The level of parasites in the blood is monitored daily or at set intervals. Historically and currently, this is done by microscopic examination of Giemsa-stained thick and thin blood smears.

-

Technique: A drop of blood is smeared on a slide, fixed with methanol, and stained.

-

Quantification: Parasite density is calculated by counting the number of parasites per a set number of white blood cells (WBCs), typically 200 or 500. The result is often expressed as parasites per microliter (µL) of blood, assuming an average WBC count of 8,000 cells/µL.

-

-

Treatment: this compound aceturate is typically prepared as a 7% aqueous solution and administered via deep intramuscular (IM) injection. Treatment is often initiated once a stable or peak parasitemia is established.

-

Efficacy Evaluation: The primary outcomes are the clearance of parasites from the bloodstream and the prevention of relapse. An animal is considered cured if no parasites are detected in the blood for an extended follow-up period (e.g., 100 days). The re-emergence of parasites indicates a relapse and potential drug resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from historical and subsequent studies on this compound aceturate.

Table 1: Pharmacokinetic Parameters of this compound Aceturate (Intramuscular Administration)

| Species | Dose (mg/kg) | Cmax (Peak Plasma Conc.) | Tmax (Time to Peak) | Elimination Half-Life (T½β) | Reference(s) |

| Dog | 4.2 | 1849 ± 268.7 ng/mL | 0.37 h | 5.31 ± 3.89 h | |

| Cattle | 3.5 | 3.24 ± 0.16 µg/mL | 49.8 ± 7.6 min | ~222 h (slow elimination) | |

| Sheep | 3.5 | 6.3 - 7.6 µg/mL | 20 - 45 min | ~14.16 h (mean residence time) |

Note: Pharmacokinetic parameters show significant inter-species and inter-individual variation.

Table 2: Recommended Therapeutic and Investigated Toxic Doses

| Species | Recommended Dose (mg/kg) | Toxic Effects Noted At (mg/kg) | Nature of Toxicity | Reference(s) |

| Cattle | 3.5 IM | 21 (6x recommended dose) tolerated | High therapeutic index in cattle | |

| Dog | 3.5 IM | 15 IM | CNS signs (spastic paralysis, opisthotonos) | |

| Dog | 3.5 IM | >20 IM | Lethal dose range begins | |

| Donkey | 7.0 IM | 7.0 (after prior exposure) | CNS signs (staggering, ataxia) | |

| Rat/Dog | N/A (Oral) | >20 (No-effect level, 9-month study) | Testicular atrophy (dogs, 60 mg/kg/day) |

Table 3: Tissue and Milk Residue Levels in Cattle (3.5 mg/kg IM Dose)

| Sample | Time Post-Dosing | Residue Level (as this compound equivalents) | Reference(s) |

| Liver | 7 days | ~75.5 ppm | |

| Kidney | 7 days | ~54.7 ppm | |

| Muscle | 7 days | 0.52 ppm | |

| Liver | 20 days | ~24.4 ppm | |

| Kidney | 20 days | ~12.1 ppm | |

| Milk | 8 hours | Peak levels observed | |

| Milk | 48 hours | Below detection limit (0.07 ppm) | |

| Milk | 21 days | 4.56 ng/mL |

Conclusion

This compound aceturate represents a landmark achievement in veterinary drug development. Its history is deeply intertwined with the effort to control devastating protozoan diseases in livestock. A thorough understanding of its dual mechanism of action—targeting parasite DNA and modulating host immunity—provides valuable lessons for the development of new anti-parasitic agents. The historical experimental protocols established a foundation for modern efficacy and safety testing, while the extensive body of pharmacokinetic and toxicological data continues to inform its clinical use. For researchers and drug development professionals, the story of this compound serves as a powerful case study in the enduring impact of effective chemotherapy and the perpetual challenge of drug resistance.

References

The Contentious Case of Diminazene Aceturate: An In-depth Technical Guide to its Role as a Putative ACE2 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diminazene aceturate (DIZE), a veterinary trypanocidal agent, has garnered significant attention in preclinical research for its potential therapeutic effects in a wide range of diseases, including cardiovascular disorders, pulmonary hypertension, and even Alzheimer's disease. The primary hypothesis underpinning these benefits has been its proposed role as a direct activator of Angiotensin-Converting Enzyme 2 (ACE2), a critical negative regulator of the Renin-Angiotensin System (RAS). However, this assertion is the subject of considerable scientific debate. This technical guide provides a comprehensive overview of the evidence for and against this compound's direct ACE2 activation, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the involved signaling pathways to offer a clear and balanced perspective for the scientific community.

Introduction: The Renin-Angiotensin System and the Allure of ACE2 Activation

The Renin-Angiotensin System (RAS) is a fundamental hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular tone.[1] The classical RAS pathway involves the conversion of angiotensinogen to Angiotensin I (Ang I), which is then cleaved by Angiotensin-Converting Enzyme (ACE) to produce the potent vasoconstrictor Angiotensin II (Ang II).[1] Ang II exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and cellular proliferation.[2]

A counter-regulatory arm of the RAS, centered around Angiotensin-Converting Enzyme 2 (ACE2), has emerged as a crucial therapeutic target. ACE2 degrades Ang II to the vasodilatory peptide Angiotensin-(1-7) [Ang-(1-7)].[1] Ang-(1-7) acts through the Mas receptor (MasR) to counteract the detrimental effects of Ang II, promoting vasodilation, anti-inflammatory, and anti-fibrotic responses.[3] Consequently, activating ACE2 is a highly attractive strategy for treating diseases characterized by overactivation of the classical RAS.

This compound aceturate was first proposed as a small molecule activator of ACE2, leading to a surge of research exploring its therapeutic potential in various disease models. These studies have reported beneficial effects in experimental models of hypertension, myocardial infarction, stroke, and diabetes. However, the precise mechanism of action remains a point of significant contention.

The Controversy: Direct ACE2 Activator or an Indirect Modulator?

The central controversy surrounding this compound lies in whether it directly binds to and enhances the catalytic activity of ACE2.

Evidence Supporting Direct ACE2 Activation:

A substantial body of literature reports that this compound treatment leads to increased ACE2 activity and subsequent downstream effects consistent with ACE2 activation. Studies have shown that this compound can increase ACE2 activity in cardiac and pulmonary tissues, leading to improved organ function in models of myocardial infarction and pulmonary hypertension. For instance, in a rat model of myocardial infarction, this compound treatment reversed the 40% decrease in ACE2 activity observed post-infarction. In vitro studies using recombinant human ACE2 have also reported increased enzymatic activity in the presence of this compound.

Evidence Against Direct ACE2 Activation:

Conversely, several rigorous in vitro studies have failed to demonstrate direct activation of recombinant human or mouse ACE2 by this compound across a wide range of concentrations. These studies utilized fluorogenic substrates and mass spectrometry to measure the hydrolysis of both synthetic substrates and the endogenous substrate, Ang II, and found no significant enhancement of ACE2 catalytic activity by this compound. This has led to the proposal that the observed beneficial effects of this compound in vivo may be attributable to other mechanisms, such as upregulation of ACE2 expression, inhibition of ACE2 shedding, or off-target effects on other components of the RAS or other signaling pathways. Some research also suggests that this compound may act as an AT1R antagonist.

This discrepancy between in vivo observations and in vitro biochemical assays is the crux of the controversy and necessitates a critical evaluation of the experimental evidence.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of this compound aceturate.

Table 1: Effects of this compound on ACE2 Activity and RAS Components

| Model System | Treatment | Outcome Measure | Result | Reference |

| Rat Model of Myocardial Infarction | DIZE (15 mg/kg/day) | Cardiac ACE2 Activity | Reversed 40% decrease post-MI | |

| Plasma ACE2 Activity | Significantly increased | |||

| Cardiac AT1R Protein Levels | Significantly inhibited the 1.9-fold increase post-MI | |||

| Rat Model of Pulmonary Hypertension | DIZE (100 µM) in vitro | Recombinant Human ACE2 Activity | Increased enzymatic activity | |

| SAMP8 Mice (Alzheimer's Model) | DIZE (15 mg/kg) | Brain ACE2 Activity | Significantly increased | |

| Brain Ang-(1-7) Levels | Increased from ~44 pg/mg to ~121 pg/mg | |||

| Recombinant Human and Mouse ACE2 | DIZE (0.1 to 100 µM) | Hydrolysis of Fluorogenic Substrate | No activation observed | |

| DIZE (10 and 50 µM) | Hydrolysis of Ang II | No substantial differences documented | ||

| Rat Model of Radiation Injury | DIZE Treatment | Lung ACE2 Activity | Increased by more than twofold | |

| Lung AT2R and MasR mRNA | Increased expression |

Table 2: Functional and Physiological Effects of this compound

| Model System | Treatment | Outcome Measure | Result | Reference |

| Rat Model of Myocardial Infarction | DIZE (15 mg/kg/day) | Fractional Shortening (%) | Attenuated the 62% decrease by 89% | |

| Cardiac Contractility (dP/dtmax) | Improved the 55% decrease by 92% | |||

| Ventricular Hypertrophy | Reversed the 27% increase by 18% | |||

| Cardiac IL-1β and TNF-α Levels | Prevented the 2.5- and 3-fold increases post-MI | |||

| Rat Model of Pulmonary Hypertension | DIZE Treatment | Right Ventricular Systolic Pressure | Significantly prevented the increase | |

| Rat Model of Radiation Injury | DIZE Treatment | 30-day Survival (H-ARS model) | Increased by 30% compared to vehicle | |

| Median Survival (DEARE model) | Increased by 30 days |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and ACE2.

In Vitro ACE2 Activity Assay (Fluorogenic Substrate)

This protocol is based on methodologies described in studies refuting the direct activation of ACE2 by this compound.

Objective: To measure the effect of this compound on the catalytic activity of recombinant ACE2 using a synthetic fluorogenic substrate.

Materials:

-

Recombinant human or mouse ACE2

-

This compound aceturate (DIZE) stock solution (e.g., 30 mM in deionized water)

-

Assay Buffer (e.g., artificial cerebrospinal fluid [aCSF] or other physiologically relevant buffer)

-

Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)

-

96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of DIZE in the assay buffer to achieve final concentrations ranging from 0.1 to 100 µM.

-

In a 96-well plate, add the DIZE dilutions to wells containing a fixed concentration of recombinant ACE2 (e.g., 0.05-0.12 nM).

-

Include control wells with ACE2 and assay buffer but no DIZE (basal activity) and wells with buffer only (background fluorescence).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em 320/420 nm for MCA-based substrates) at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).

-

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.

-

Compare the V₀ of DIZE-treated wells to the basal activity control to determine the percentage of activation or inhibition.

Measurement of Ang-(1-7) Formation from Ang II by LC-MS

This protocol is adapted from studies investigating the effect of this compound on the processing of the natural ACE2 substrate, Ang II.

Objective: To quantify the effect of this compound on the conversion of Ang II to Ang-(1-7) by ACE2 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Recombinant human or mouse ACE2

-

This compound aceturate (DIZE)

-

Angiotensin II (Ang II)

-

Assay Buffer (e.g., aCSF)

-

LC-MS grade HCl

-

LC-MS system

Procedure:

-

Prepare reaction mixtures containing recombinant ACE2 (e.g., 0.3-0.5 nM) and DIZE (e.g., 10 or 50 µM) in the assay buffer.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Add Ang II to a final concentration of 20 µM to start the reaction.

-

Incubate at 37°C for a duration that ensures no more than 15% hydrolysis of Ang II (e.g., 10 minutes).

-

Stop the reaction by adding a small volume of concentrated HCl (e.g., 1 µl of 1.0 N HCl).

-

Store samples at -80°C until analysis.

-

Analyze the samples using a validated LC-MS method to separate and quantify the amounts of Ang II and the product Ang-(1-7).

-

Compare the amount of Ang-(1-7) formed in the presence and absence of DIZE.

Visualizations: Signaling Pathways and Experimental Workflows

The Renin-Angiotensin System and the Proposed Role of this compound

Caption: The Renin-Angiotensin System with this compound's controversial activation of ACE2.

Experimental Workflow for In Vitro ACE2 Activity Assay

Caption: Workflow for determining this compound's effect on ACE2 activity in vitro.

The this compound-ACE2 Controversy: A Logical Diagram

References

- 1. The potential actions of angiotensin-converting enzyme II (ACE2) activator this compound aceturate (DIZE) in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 | MDPI [mdpi.com]

- 3. meridian.allenpress.com [meridian.allenpress.com]

Methodological & Application

Diminazene Aceturate: Dosage and Administration in Mouse Models - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diminazene aceturate (DIZE), commercially known as Berenil, is an aromatic diamidine compound primarily used as an antitrypanosomal and babesicidal agent in veterinary medicine. Recently, its pleiotropic effects, including the activation of Angiotensin-Converting Enzyme 2 (ACE2) and potent anti-inflammatory properties, have garnered significant interest in preclinical research using mouse models for a wide range of diseases. This document provides detailed application notes and standardized protocols for the dosage and administration of this compound aceturate in mice, compiled from peer-reviewed literature. It aims to offer a practical guide for ensuring reproducibility and safety in experimental study design.

Data Presentation: Dosage and Administration Summary

The appropriate dosage and administration route for this compound aceturate are highly dependent on the experimental context, such as toxicity assessment, anti-parasitic efficacy, or anti-inflammatory studies. The following tables summarize quantitative data from various mouse model studies.

Table 1: Dosage for Efficacy Studies in Mouse Models

| Application | Mouse Strain | Route of Administration | Dosage (mg/kg) | Frequency | Key Findings | Reference |

| Anti-trypanosomal | Albino Mice | Intraperitoneal (i.p.) or Intramuscular (i.m.) | 3.5 | Single dose | Less effective at eliminating T. evansi. | [1] |

| Anti-trypanosomal | Albino Mice | Intraperitoneal (i.p.) or Intramuscular (i.m.) | 10, 20 | Single dose | Complete elimination of T. evansi. | [1] |

| Anti-trypanosomal | BALB/c | Intraperitoneal (i.p.) | 14 | Single dose | Modulated host inflammatory response to T. congolense. | [2] |

| Anti-trypanosomal (Resistance Study) | N/A | Intraperitoneal (i.p.) | 25 | Single dose | Investigated frequency of DIZE-resistant T. congolense. | [3] |

| Anti-schistosomal (Chronic Infection) | N/A | Intraperitoneal (i.p.) | 10 - 100 | Single dose | ED₅₀ = 44.6 mg/kg. Significant worm burden reduction. | [4] |

| Anti-schistosomal (Chronic Infection) | N/A | Oral (p.o.) | 100 - 400 | Single dose | ED₅₀ = 226.8 mg/kg. Marked reduction in worm burdens. | |

| Anti-inflammatory (Endotoxemia) | C57BL/6 | Intraperitoneal (i.p.) | 2 | Single dose | Attenuated systemic inflammation via a proposed neural reflex. |

Table 2: Dosage for Acute Toxicity Studies in Mouse Models

| Mouse Strain | Route of Administration | Dosage (mg/kg) | Observation Period | Key Findings | Reference |

| Swiss Mice | Oral (p.o.) | 1000 | 14 days | No mortality observed. Showed signs of abdominal contortion in females. | |

| Swiss Mice | Oral (p.o.) | 2000 | 14 days | Mortality observed. Signs of toxicity included hypoactivity, loss of straightening reflex, tachycardia, and seizures. |

Experimental Protocols

These protocols provide a standardized methodology for the preparation and administration of this compound aceturate in a research setting. Adherence to local institutional animal care and use committee (IACUC) guidelines is mandatory.

Protocol 1: Preparation of this compound Aceturate Solution for Injection

Objective: To prepare a sterile solution of this compound aceturate for parenteral administration.

Materials:

-

This compound aceturate powder (analytical grade)

-

Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

-

Sterile 15 mL or 50 mL conical tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter

-

Sterile syringes and needles

Procedure:

-

Calculate Required Mass: Determine the total mass of this compound aceturate needed based on the desired concentration and final volume. For example, to prepare 10 mL of a 2 mg/mL solution, 20 mg of DIZE is required.

-

Weighing: Accurately weigh the calculated mass of this compound aceturate powder in a sterile conical tube under aseptic conditions (e.g., in a laminar flow hood).

-

Dissolution: Add the desired volume of sterile PBS or saline to the conical tube. This compound aceturate is a yellow solid.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and yellow.

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and expel the solution into a new, sterile tube or vial. This step removes any potential microbial contamination.

-

Storage: Store the final sterile solution at 4°C, protected from light. It is recommended to use freshly prepared solutions.

Protocol 2: Administration of this compound Aceturate

A. Intraperitoneal (i.p.) Injection

Objective: To administer DIZE into the peritoneal cavity of the mouse. This route allows for rapid absorption.

Procedure:

-

Animal Restraint: Properly restrain the mouse by securing the scruff of the neck. Position the mouse so its head is tilted downwards to move the abdominal organs away from the injection site.

-

Site Identification: The preferred injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the urinary bladder or cecum.

-

Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.

-

Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, discard the needle and syringe and repeat the procedure at a different site.

-

Delivery: Inject the solution slowly and steadily. The maximum recommended volume for an adult mouse is 2-3 mL.

-

Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

B. Oral Gavage (p.o.)

Objective: To administer DIZE directly into the stomach.

Procedure:

-

Animal Restraint: Restrain the mouse firmly by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Gavage Needle Selection: Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for an adult mouse). Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

-

Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.

-

Delivery: Once the needle is in place without resistance, administer the solution slowly. The typical volume should not exceed 1.5 mL for an adult mouse.

-

Withdrawal: Remove the gavage needle gently and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate improper administration into the trachea.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and a proposed signaling pathway associated with this compound aceturate's anti-inflammatory effects.

Caption: General experimental workflow for in vivo mouse studies with this compound aceturate.

References

- 1. The efficacy of berenil (this compound aceturate) against Trypanosoma evansi infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Effect of this compound Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Protocol for Preparing Diminazene Aceturate Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diminazene aceturate is an aromatic diamidine compound widely recognized for its potent trypanocidal activity, making it a crucial agent in veterinary medicine for treating infections like trypanosomiasis and babesiosis.[1][2] Its primary mechanism of action involves binding to the kinetoplast DNA (kDNA) of parasites, particularly at sites rich in adenine-thymine base pairs.[3][4] More recently, this compound aceturate has garnered significant interest for its role as an activator of angiotensin-converting enzyme 2 (ACE2) and its potent anti-inflammatory properties, expanding its potential applications in various research fields.[3]

Proper preparation of this compound aceturate solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation of stock and working solutions, including solubility data, stability information, and best practices for handling.

Properties of this compound Aceturate

This compound aceturate is typically supplied as a yellow crystalline solid. The stability of the compound in its solid form is excellent, with a shelf life of at least four years when stored at room temperature. However, its stability in solution is highly dependent on the solvent and pH.

Solubility

The solubility of this compound aceturate varies significantly across different solvents. It is crucial to select an appropriate solvent to achieve the desired concentration for a stock solution. Quantitative solubility data is summarized in the table below.

| Solvent | Concentration | Notes | Source(s) |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | - | |

| 1 mg/mL | Sonication is recommended. | ||

| Dimethyl Formamide (DMF) | ~10 mg/mL | - | |

| Ethanol | ~5 mg/mL | - | |

| < 1 mg/mL | Insoluble or slightly soluble. | ||

| Aqueous Solvents | |||

| Water (H₂O) | 92 mg/mL | Sonication is recommended. | |

| 50 mg/mL | Ultrasonic assistance is needed. | ||

| ~71 mg/mL | Soluble in 14 parts water at 20°C. | ||

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL | - |

Stability in Solution

-

Aqueous Solutions: Aqueous solutions of this compound aceturate are not recommended for storage for more than one day. The compound is particularly unstable under acidic conditions (pH 1-4), with rapid degradation observed. At pH 3, the half-life is approximately 35 minutes.

-

Organic Stock Solutions: When dissolved in a solvent like DMSO, stock solutions are significantly more stable. It is recommended to aliquot and store them at -80°C for up to two years or at -20°C for up to one year to avoid repeated freeze-thaw cycles.

Experimental Protocol: Solution Preparation

This protocol outlines the steps for preparing a high-concentration stock solution in an organic solvent (DMSO) and an aqueous stock solution, followed by the preparation of working solutions for in vitro assays.

Safety Precautions

-

This compound aceturate should be considered hazardous until further information is available.

-

Always handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Avoid ingestion, inhalation, and contact with skin and eyes.

Materials

-

This compound aceturate powder (≥98% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile deionized or Milli-Q water

-

Inert gas (e.g., argon or nitrogen)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Sterile syringe filters (0.22 µm)

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

This is the recommended method for long-term storage and for assays sensitive to aqueous degradation.

-

Weighing: Accurately weigh the desired amount of this compound aceturate powder using an analytical balance.

-

Solvent Addition: Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of powder).

-

Dissolution: Purge the vial with an inert gas to displace oxygen, which can degrade the compound. Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator to aid dissolution.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C.

Protocol 2: Preparing an Aqueous Stock Solution

This method is suitable for experiments where the presence of an organic solvent is not permissible. This solution should be prepared fresh before each experiment.

-

Weighing: Accurately weigh the desired amount of this compound aceturate powder.

-

Solvent Addition: Add the appropriate volume of sterile PBS (pH 7.2) or sterile water to achieve the target concentration (e.g., for a 3 mg/mL stock in PBS, add 1 mL of PBS to 3 mg of powder).

-

Dissolution: Vortex the solution vigorously. Gentle warming or sonication may be required to fully dissolve the compound.

-

Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter before use in cell culture.

-

Usage: Use the freshly prepared aqueous solution immediately. Do not store for more than one day.

Preparation of Working Solutions

Working solutions for in vitro assays are prepared by diluting the high-concentration stock solution into the appropriate aqueous buffer or cell culture medium.

-

Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.

-